N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide physical and chemical properties
N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide physical and chemical properties
Architecting Molecular Complexity: A Technical Guide to N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks that offer both structural rigidity and modular reactivity. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highly specialized, versatile intermediate. It features an ortho-chloro substituted aniline core that is selectively acylated with a 2-ethoxyacetamide moiety, leaving a para-amine available for downstream diversification.
This whitepaper dissects the physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols required to leverage this compound in advanced medicinal chemistry workflows.
Physicochemical Profiling & Structural Rationale
The utility of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide lies in its precise arrangement of functional groups. The ortho-chloro substituent induces a steric twist, breaking the planarity of the acetamide relative to the benzene ring. This conformational locking is highly prized in medicinal chemistry for improving target selectivity and aqueous solubility by disrupting flat, easily aggregable π -systems. Furthermore, the ethoxy ether tail provides a flexible hydrogen-bond acceptor, often utilized to interact with kinase hinge regions or GPCR sub-pockets.
To facilitate rational drug design, the quantitative structural parameters of the scaffold are summarized below.
| Property | Value | Structural Implication |
| Chemical Name | N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | Defines regiochemistry (1-amide, 2-chloro, 4-amine). |
| CAS Registry Number | 954577-98-1 | Unique identifier for procurement and cataloging. |
| Molecular Formula | C10H13ClN2O2 | - |
| Molecular Weight | 228.67 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 2 (Primary amine, Amide NH) | Facilitates binding to polar residues in target active sites. |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Ether O, Amine N) | Increases topological polar surface area (tPSA). |
| Topological Polar Surface Area | 67.4 Ų | Optimal for oral bioavailability and moderate blood-brain barrier penetration. |
| Calculated LogP (cLogP) | ~1.8 | Balanced lipophilicity for favorable ADME profiles. |
Strategic Synthesis & Mechanistic Causality
The synthesis of this scaffold typically begins with 2-chloro-4-nitroaniline. The primary amine is first acylated with 2-ethoxyacetyl chloride. The critical step is the subsequent reduction of the nitro group to the desired primary amine.
The Mechanistic Challenge: Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) poses a severe risk of hydrodehalogenation, which would cleave the essential C-Cl bond. The Solution: To achieve chemoselectivity, we employ a Béchamp-type reduction using Iron powder and Ammonium Chloride ( Fe/NH4Cl ). This system provides a mild, neutral environment where the iron surface selectively transfers electrons to the nitro group without providing the highly active hydride species that cause dehalogenation[1].
Once synthesized, the free para-amine serves as an anchor point for downstream diversification, most notably via Palladium-catalyzed Buchwald-Hartwig cross-coupling to generate diarylamine scaffolds[2].
Synthetic workflow and downstream diversification of the target scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality at each step.
Protocol 1: Chemoselective Nitro Reduction to Target Scaffold
Objective: Reduce N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide to the target amine while preserving the ortho-chloro substituent.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of the nitro precursor in 50 mL of an Ethanol/Water mixture (4:1 v/v).
-
Reagent Activation: Add 40.0 mmol of Iron powder (325 mesh) and 15.0 mmol of Ammonium Chloride ( NH4Cl ).
-
Causality: NH4Cl acts as a mild proton source to continuously etch and activate the iron surface, facilitating electron transfer without lowering the pH to a level that would hydrolyze the sensitive acetamide linkage[1].
-
-
Execution: Heat the suspension to 80 °C (reflux) under vigorous stirring for 3 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed successful when the UV-active peak corresponding to the nitro precursor ( [M+H]+≈259 ) is completely consumed, replaced by a more polar peak corresponding to the target amine ( [M+H]+≈229 ).
-
Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron oxides, washing the filter cake with hot ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and evaporate to yield the crude product.
Protocol 2: Downstream Diversification via Buchwald-Hartwig Cross-Coupling
Objective: Functionalize the free para-amine with an aryl bromide to generate a complex diarylamine.
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (1.0 equiv), the desired aryl bromide (1.1 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).
-
Catalyst Assembly: Add Pd2(dba)3 (2 mol%) and XPhos ligand (4 mol%).
-
Causality: The target aniline is electronically deactivated by the meta-relationship to the electron-withdrawing chloro group. XPhos, a bulky and electron-rich biaryl phosphine, provides the necessary electron density to the Palladium center to accelerate oxidative addition, while its steric bulk forces rapid reductive elimination, preventing catalyst poisoning[2].
-
-
Execution: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the tube and heat to 100 °C for 12 hours.
-
In-Process Control (Self-Validation): Analyze a 10 μL aliquot via UPLC-MS. The disappearance of the starting amine mass and the emergence of the coupled product mass (minus HBr) validates the C-N bond formation.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short plug of silica gel to remove the palladium catalyst, and purify via flash chromatography.
Handling, Storage & Stability
To maintain the integrity of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide during prolonged storage, specific environmental controls must be enforced:
-
Oxidative Degradation: Like most electron-rich primary anilines, this compound is susceptible to slow air oxidation, which manifests as a darkening of the powder (from off-white to brown/purple). It must be stored under an inert atmosphere (Argon or Nitrogen).
-
Hydrolytic Stability: The 2-ethoxyacetamide group is stable under neutral conditions but will undergo hydrolysis if exposed to strong aqueous acids or bases for prolonged periods.
-
Storage Conditions: Store in a tightly sealed, amber glass vial at 2–8 °C, protected from direct light and moisture.
References
-
Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines Source: Synthetic Communications (Taylor & Francis) URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
